molecular formula C9H10ClN3O B1434450 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 1934577-41-9

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No.: B1434450
CAS No.: 1934577-41-9
M. Wt: 211.65 g/mol
InChI Key: NEJPPAQVGJULJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both an oxadiazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically involves the reaction of 1-ethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The hydrazide undergoes cyclization with chloroacetic acid to form the oxadiazole ring. The final step involves chloromethylation using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

  • **Oxid

Properties

IUPAC Name

5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPPAQVGJULJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

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